PD-1/PD-L1 Inhibitor 3

Description

Overview of the PD-1/PD-L1 Immune Checkpoint Axis

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), form a critical immune checkpoint pathway. numberanalytics.comnumberanalytics.com This axis plays a crucial role in maintaining immune balance and preventing the immune system from attacking the body's own healthy cells. numberanalytics.comnumberanalytics.com

Under normal physiological conditions, the PD-1/PD-L1 pathway is a key regulator of T-cell responses. numberanalytics.com PD-1 is a receptor expressed on the surface of activated T cells, B cells, and myeloid cells. numberanalytics.com Its ligands, PD-L1 and PD-L2, are found on various cells, including antigen-presenting cells (APCs). abcam.comoup.com When PD-1 on a T cell binds to PD-L1 on another cell, it transmits an inhibitory signal that dampens the T-cell's activity. numberanalytics.comscielo.org.mx This mechanism is vital for maintaining self-tolerance, preventing autoimmune reactions where the immune system mistakenly attacks the body's own tissues. numberanalytics.comwikipedia.org The PD-1 pathway helps to terminate immune responses, and its proper functioning is essential to prevent the development of autoimmune diseases. nih.gov In essence, it acts as a "brake" on the immune system to prevent excessive inflammation and maintain a state of balance, or homeostasis. nih.gov

Cancer cells can exploit the PD-1/PD-L1 pathway to shield themselves from an immune attack. numberanalytics.comabyntek.com Many types of cancer cells overexpress PD-L1 on their surface. scielo.org.mxnih.gov When T cells that are capable of recognizing and killing cancer cells come into contact with these tumor cells, the interaction between the T cells' PD-1 and the tumor cells' PD-L1 triggers the same inhibitory signal that occurs in normal immune regulation. abcam.comabyntek.com

This "hijacking" of the immune checkpoint leads to the inactivation or "exhaustion" of the T cells, preventing them from effectively destroying the cancer cells. mdpi.comfrontiersin.org This process of immune escape is a significant mechanism by which tumors can grow and spread. frontiersin.org The expression of PD-L1 by tumor cells is often associated with a poorer prognosis for the patient. nih.gov By utilizing this pathway, tumors create an immunosuppressive microenvironment that protects them from the body's natural defenses. frontiersin.org

Rationale for Investigating PD-1/PD-L1 Inhibitor 3 as a Small Molecule Therapeutic Agent

This compound has emerged as a compound of interest in the quest for effective small molecule therapeutics targeting this critical immune checkpoint. The primary rationale for its investigation stems from its demonstrated ability to disrupt the interaction between PD-1 and PD-L1. selleckchem.com

Preclinical findings indicate that this compound can effectively bind to PD-L1. selleckchem.com This binding action is crucial as it prevents PD-L1 from engaging with the PD-1 receptor on T cells. By blocking this interaction, the inhibitor is designed to release the "brakes" on the immune system, thereby enhancing the functional activity of T cells. selleckchem.com This heightened T-cell activity can then be directed against tumor cells, offering a potential new avenue for cancer treatment. The investigation into this specific inhibitor is part of a broader effort to develop orally bioavailable and potent small molecule drugs that can overcome the limitations of existing antibody therapies.

Potential Advantages over Antibody-Based Therapies

Small molecule inhibitors of the PD-1/PD-L1 pathway present several potential advantages over their monoclonal antibody counterparts. frontiersin.orgnih.gov A primary benefit is their potential for oral administration, which offers greater convenience for patients compared to the intravenous delivery required for mAbs. xiahepublishing.comfrontiersin.orgpatsnap.com Furthermore, due to their lower molecular weight, small molecules are expected to have better penetration into the tumor microenvironment, potentially reaching cancer cells that are inaccessible to larger antibody molecules. xiahepublishing.comfrontiersin.orgnih.gov

Other notable advantages include potentially lower production costs and reduced immunogenicity, which is the tendency of a substance to provoke an immune response in the body. frontiersin.orgnih.gov The shorter half-life of small molecules could also be beneficial in managing immune-related adverse events. frontiersin.org

Table 1: Comparative Advantages of Small Molecule Inhibitors vs. Monoclonal Antibodies

| Feature | Small Molecule Inhibitors | Monoclonal Antibodies |

|---|---|---|

| Administration | Potential for oral delivery xiahepublishing.comfrontiersin.orgpatsnap.com | Intravenous infusion |

| Tumor Penetration | Improved tissue and tumor penetration xiahepublishing.comfrontiersin.orgnih.gov | Limited tissue penetration xiahepublishing.com |

| Production Cost | Generally lower manufacturing costs frontiersin.orgnih.gov | High production costs xiahepublishing.comfrontiersin.org |

| Immunogenicity | Less likely to be immunogenic xiahepublishing.comnih.gov | Can induce an immune response |

| Half-life | Shorter half-life, potentially better for managing side effects frontiersin.org | Longer half-life |

Current Landscape of Small Molecule PD-1/PD-L1 Inhibitors

The development of small molecule inhibitors targeting the PD-1/PD-L1 axis is a rapidly advancing field. tandfonline.com These molecules are designed to interfere with the protein-protein interaction between PD-1 and PD-L1. tandfonline.com

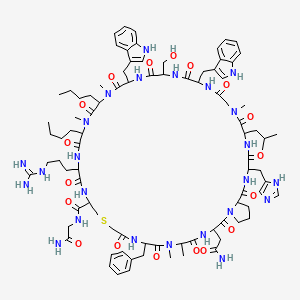

This compound is a macrocyclic peptide that serves as a potent and selective inhibitor of the PD-1/PD-L1 interaction. medchemexpress.commedchemexpress.com Research has shown that it effectively interferes with the binding of PD-L1 to both PD-1 and CD80. medchemexpress.comselleckchem.com This inhibition of the PD-1/PD-L1 interaction has been demonstrated to enhance T-cell functional activity. selleckchem.com

The mechanism of action for many small-molecule inhibitors involves inducing the dimerization of PD-L1, which is then followed by its internalization into the cytosol. tandfonline.com In contrast, macrocyclic peptides like this compound are thought to act through a direct competitive inhibition mechanism. tandfonline.com

Several small molecule inhibitors are currently in various stages of development, with some having entered clinical trials. xiahepublishing.com The research into these compounds has explored a range of chemical scaffolds, with biphenyl-based structures being among the most studied. frontiersin.org The ongoing development and clinical evaluation of these novel agents will be crucial in determining their ultimate role in cancer therapy. tandfonline.com

Table 2: Research Findings on Selected PD-1/PD-L1 Small Molecule Inhibitors

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| This compound | Macrocyclic peptide inhibitor of PD-1/PD-L1 and CD80/PD-L1 interactions. medchemexpress.commedchemexpress.com | Potently inhibits the binding of PD-L1 to PD-1 and CD80 with IC50 values of 5.6 nM and 7.04 nM, respectively. medchemexpress.commedchemexpress.com Promotes enhanced T-cell functional activity. selleckchem.com |

| BMS-1001 and BMS-1166 | Bind to human PD-L1 and block its interaction with PD-1. nih.gov | Alleviate the inhibitory effect of soluble and cell surface-associated PD-L1 on T-cell activation. nih.gov |

| CA-170 | Functionally antagonizes signaling from both PD-L1 and PD-L2. nih.gov | Shows a dose-dependent rescue of T-cell proliferation and cytokine secretion. nih.gov |

Properties

IUPAC Name |

N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H126N24O18S/c1-10-12-30-69-82(125)102-60(29-21-33-95-89(92)93)78(121)108-68(77(120)98-44-73(91)116)47-132-48-75(118)101-64(36-52-23-15-14-16-24-52)85(128)110(7)51(5)76(119)104-66(40-72(90)115)87(130)113-34-22-32-70(113)83(126)103-62(39-55-43-94-49-99-55)80(123)105-63(35-50(3)4)84(127)109(6)45-74(117)100-61(37-53-41-96-58-27-19-17-25-56(53)58)79(122)107-67(46-114)81(124)106-65(38-54-42-97-59-28-20-18-26-57(54)59)86(129)112(9)71(31-13-11-2)88(131)111(69)8/h14-20,23-28,41-43,49-51,60-71,96-97,114H,10-13,21-22,29-40,44-48H2,1-9H3,(H2,90,115)(H2,91,116)(H,94,99)(H,98,120)(H,100,117)(H,101,118)(H,102,125)(H,103,126)(H,104,119)(H,105,123)(H,106,124)(H,107,122)(H,108,121)(H4,92,93,95) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUDCIZFSQEZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)C)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H126N24O18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1852.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Rational Design Approaches for Pd 1/pd L1 Inhibitor 3

Ligand-Based Drug Design (LBDD) Strategies

Ligand-based drug design (LBDD) approaches are founded on the principle of learning from the chemical features of known active molecules to design new ones. In the context of PD-1/PD-L1 inhibitors, these strategies have been instrumental in identifying novel scaffolds and pharmacophores.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of LBDD, involving the identification of the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. For the design of PD-L1 inhibitors, pharmacophore models have been generated based on the structures of known active compounds, including both small molecules and peptides. mdpi.comuj.edu.placs.org

These models serve as 3D queries for virtual screening of large compound databases to identify new potential inhibitors. acs.org For instance, a pharmacophore model for PD-L1 inhibitors might consist of a hydrogen bond donor, multiple hydrophobic points, and a positive ionizable feature. mdpi.com By screening databases of chemical compounds against such a model, researchers can filter down to a manageable number of candidates for further experimental testing. This sequential process of pharmacophore screening followed by other computational methods like molecular docking has proven effective in discovering novel PD-L1 inhibitors. acs.org The development of macrocyclic peptides like PD-1/PD-L1 Inhibitor 3 likely benefited from pharmacophore models derived from earlier peptide or small-molecule inhibitors that established key interaction points with PD-L1. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies detailing the development of this compound are not publicly available, this technique is a common tool in drug discovery. For PD-L1 inhibitors, QSAR models can be built using a training set of compounds with known inhibitory activities to predict the activity of new, untested molecules. These models can help in prioritizing which designed compounds to synthesize and test, thereby accelerating the optimization process.

Structure-Based Drug Design (SBDD) Strategies

With the availability of high-resolution crystal structures of PD-L1, both alone and in complex with inhibitors, structure-based drug design (SBDD) has become a powerful engine for the discovery and optimization of potent inhibitors like the macrocyclic peptide this compound. researchgate.netnih.gov

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the development of PD-L1 inhibitors, docking is used to predict how potential drug candidates, including macrocyclic peptides, fit into the binding site on the PD-L1 protein. acs.orgmdpi.com The binding interface of PD-1 and PD-L1 is relatively large and flat, which presents a challenge for small molecule inhibitors. mdpi.comnih.gov However, the discovery that some small molecules and macrocyclic peptides can induce the dimerization of PD-L1 has provided a novel strategy for inhibition. researchgate.net

Docking studies can help in designing molecules that fit into the hydrophobic channel formed at the PD-L1 dimer interface. researchgate.net The accuracy of docking is heavily dependent on the scoring function used to rank the potential binding poses. The development of refined scoring functions, tailored to the specifics of the PD-L1 binding site, is an ongoing area of research to improve the predictive power of these methods. For macrocyclic peptides, docking simulations can help in understanding the key interactions that stabilize the peptide-protein complex and guide the design of new analogs with improved affinity and selectivity.

Molecular Dynamics Simulations in PD-L1 Binding

Molecular dynamics (MD) simulations provide a dynamic view of the binding process, allowing researchers to observe the conformational changes in both the ligand and the protein over time. rsc.orgjst.go.jp This technique is particularly valuable for studying the binding of flexible molecules like macrocyclic peptides to their targets.

MD simulations can be used to:

Assess the stability of the predicted binding poses from molecular docking.

Characterize the detailed interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and PD-L1.

Understand the mechanism of PD-L1 dimerization induced by some inhibitors.

Calculate the binding free energy, which provides a more accurate prediction of the inhibitor's potency.

For instance, MD simulations have been used to study the binding of various peptides to PD-L1, revealing the importance of specific residues in maintaining the stability of the complex. rsc.org

Fragment-Based Drug Design (FBDD) Considerations

Fragment-based drug design (FBDD) is a strategy that starts with identifying small chemical fragments that bind weakly to the target protein. These fragments are then grown or linked together to produce a more potent lead compound. While direct evidence for the use of FBDD in the initial design of this compound is not available, the principles of FBDD are highly relevant.

The identification of key interaction "hotspots" on the PD-L1 surface through structural studies of various inhibitor complexes provides a foundation for FBDD. researchgate.net By understanding which fragments contribute most significantly to binding, medicinal chemists can rationally design new inhibitors by combining these optimal fragments into a single molecule, such as a macrocyclic peptide. The crystal structures of macrocyclic peptides bound to PD-L1 have provided a "blueprint for design," revealing the crucial interactions that can be mimicked or enhanced in next-generation inhibitors. researchgate.netnih.gov

Design Principles for this compound

The development of small-molecule inhibitors targeting the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) pathway represents a significant advancement in cancer immunotherapy. Unlike monoclonal antibodies, small molecules offer potential advantages such as oral bioavailability and better tissue penetration. The design of these inhibitors, exemplified here as "this compound," is a multifaceted process rooted in a deep understanding of the target's structural biology and the molecular interactions governing the PD-1/PD-L1 checkpoint. Rational design and computational approaches have been pivotal in discovering and optimizing these compounds.

Targeting the PD-1/PD-L1 Protein-Protein Interaction (PPI) Interface

The primary objective in the design of PD-1/PD-L1 inhibitors is to disrupt the interaction between these two proteins, which is a key mechanism of immune evasion for cancer cells. acs.orgplos.org The PD-1/PD-L1 binding interface is characterized as a large, relatively flat, and hydrophobic surface, which traditionally poses a challenge for small-molecule drug design. acs.orgchemrxiv.org

Initial computational and structural studies, including X-ray crystallography of the PD-1/PD-L1 complex, were crucial in mapping the key interaction sites. nih.govrsc.org These "hot spots" are regions on the protein surfaces that contribute most significantly to the binding energy. For PD-L1, key residues involved in the interaction with PD-1 have been identified, including Tyr56, Glu58, Met115, Ala121, Asp122, and Tyr123. frontiersin.orgmdpi.com The binding site for small-molecule inhibitors on PD-L1 largely overlaps with the PD-1 binding surface, particularly a deep, cylindrical hydrophobic pocket. nih.govmdpi.com

Structure-based virtual screening and molecular docking have been instrumental in identifying initial hit compounds that can bind to this interface. mdpi.commdpi.com For instance, virtual screening of compound libraries against the crystal structure of PD-L1 (PDB ID: 4ZQK) has led to the discovery of novel inhibitor scaffolds. iiarjournals.org The design strategy focuses on molecules that can effectively occupy the hydrophobic tunnel and make specific interactions with the key residues, thereby physically preventing PD-1 from binding. frontiersin.orgmdpi.com

Table 1: Key Amino Acid Residues in the PD-L1 Interface for Inhibitor Binding

| Residue | Role in Interaction | Source |

|---|---|---|

| Ile54 | Forms part of the hydrophobic binding pocket. | nih.gov |

| Tyr56 | Crucial for T-stacking interactions with inhibitor scaffolds. mdpi.com Creates a hydrophobic cavity upon displacement. mdpi.com | mdpi.commdpi.com |

| Met115 | A key hydrophobic contact point for inhibitors. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Ala121 | Important target for hydrophobic interactions. frontiersin.org | frontiersin.org |

| Asp122 | Identified as an important target for inhibitor binding. frontiersin.org | frontiersin.org |

| Tyr123 | Forms part of the hydrophobic binding pocket. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

Scaffold Design and Optimization Considerations

The scaffold of a small-molecule inhibitor provides the fundamental three-dimensional framework upon which functional groups are arranged to achieve the desired biological activity. For PD-1/PD-L1 inhibitors that induce dimerization, the biphenyl (B1667301) scaffold has been the most extensively investigated and successful starting point. chemrxiv.orgfrontiersin.org

The Biphenyl Core: The initial breakthrough came from compounds developed by Bristol-Myers Squibb (BMS), which featured a (2-methyl-3-biphenylyl)methanol scaffold. rsc.org Structural analysis of the co-crystal structure of BMS-202 with PD-L1 confirmed that the biphenyl core is the minimal fragment essential for binding within the hydrophobic tunnel of the PD-L1 dimer. rsc.orgmdpi.com This core structure orients the other parts of the molecule to make critical contacts.

Scaffold Optimization Strategies: Starting from the basic biphenyl scaffold, several computational and rational design strategies have been employed to enhance potency, selectivity, and drug-like properties:

Structural Simplification: To improve physicochemical properties, researchers have designed derivatives with simplified structures while retaining the key pharmacophores: the biphenyl core, a polar moiety for solvent interaction, and a linker. mdpi.com

Rigidification: A common strategy to improve binding affinity and specificity is to make the scaffold more rigid. This has been explored by creating terphenyl-based scaffolds, which can be considered a rigidified version of the biphenyl structure, removing a flexible methoxy (B1213986) connector. chemrxiv.org

Symmetry: Inspired by inhibitors of other homodimeric proteins, a C2-symmetric strategy has been applied. Designing molecules with C2 or pseudo-symmetry can lead to more potent inhibitors that form a more symmetrical PD-L1 homodimer, engaging the binding pocket more effectively. nih.govnih.govfrontiersin.org For example, C2-symmetric inhibitors have shown greater potency compared to their asymmetric counterparts. frontiersin.org

Scaffold Hopping: This involves replacing the central scaffold with a chemically different moiety that maintains the original's key interactions. This can lead to novel chemical series with improved properties. nih.gov

These optimization efforts are typically guided by computational modeling, including molecular docking and molecular dynamics simulations, to predict how structural changes will affect binding and dimerization. nih.govmdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| BMS-8 |

| BMS-37 |

| BMS-200 |

| BMS-202 |

| BMS-1001 |

| BMS-1058 |

| BMS-1166 |

| BMR-1001 |

| CA-170 |

| INCB086550 |

| YPD-29B |

| YPD-30 |

| S4-1 |

| ARB-272572 |

| JBI-2174 |

Synthetic Methodologies and Chemical Development of Pd 1/pd L1 Inhibitor 3

Retrosynthetic Analysis and Target Molecule Synthesis

Retrosynthetic Analysis:

The synthetic strategy for PD-1/PD-L1 Inhibitor 3, a macrocyclic compound, typically involves a convergent approach to maximize yield and efficiency. nih.gov A common retrosynthetic analysis breaks the molecule down into several key building blocks. This process simplifies a complex structure into more readily available or synthetically accessible precursors. icj-e.org For many biphenyl-based PD-1/PD-L1 inhibitors, the retrosynthesis often involves disconnecting the biaryl core and the associated side chains. nih.govmdpi.com

A generalized retrosynthetic approach for related small-molecule inhibitors often starts by disconnecting the final molecule at key linkages, such as amide or ether bonds, to reveal key intermediates. For instance, a common strategy for biphenyl-based inhibitors is to disconnect the biphenyl (B1667301) moiety itself, leading back to two separate aryl precursors that can be coupled via a Suzuki or similar cross-coupling reaction. acs.orgnih.gov Further disconnection of the side chains then leads to commercially available starting materials.

Target Molecule Synthesis:

The forward synthesis of this compound and similar compounds generally follows a convergent path where key fragments are synthesized separately and then combined in the later stages. A common feature in the synthesis of many small-molecule PD-1/PD-L1 inhibitors is the formation of a biphenyl core structure. mdpi.comresearchgate.net This is often achieved through a Suzuki-Miyaura coupling reaction between an appropriate aryl halide and an arylboronic acid or ester. acs.orgnih.gov

The synthesis can be broadly divided into the preparation of the main building blocks. nih.gov For a typical biphenyl-based inhibitor, this might include:

Synthesis of a functionalized aryl halide.

Synthesis of a functionalized arylboronic acid or its ester.

Coupling of these two fragments.

Subsequent modification and elaboration of the side chains to introduce necessary functional groups for activity and solubility. acs.org

For example, a synthetic route could start with commercially available substituted phenols and benzaldehydes. mdpi.com These starting materials undergo a series of reactions such as protection, halogenation, and boronation to form the key coupling partners. Following the Suzuki coupling, further steps might include deprotection, oxidation or reduction of functional groups, and finally, the introduction of the solubilizing side chains through reactions like amidation or reductive amination. acs.orgnih.gov

Key Synthetic Intermediates and Advanced Precursors

The synthesis of complex molecules like this compound relies on the efficient preparation of key synthetic intermediates and advanced precursors. These are molecules that have already undergone several synthetic steps and are poised for the final assembly of the target molecule.

For many small-molecule PD-1/PD-L1 inhibitors, crucial intermediates include:

Functionalized Biphenyl Cores: These are the central scaffolds of the inhibitors. An example is a 2-methyl-[1,1′-biphenyl]-3-yl)pyridine derivative. mdpi.com These are often prepared via Suzuki coupling. acs.org

Aryl Halides and Boronic Acids/Esters: These are the direct precursors to the biphenyl core. Examples include tert-butyl(3-bromo-2-methylphenyl)carbamate and 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. acs.org

Aldehydes and Amines: These are frequently used to build the side chains of the inhibitors. For instance, an aldehyde intermediate can be reacted with various amines via reductive amination to generate a library of compounds for structure-activity relationship (SAR) studies. nih.gov

The table below provides examples of key intermediates and their roles in the synthesis of related PD-1/PD-L1 inhibitors.

| Intermediate Type | Example | Role in Synthesis |

| Aryl Halide | 3-bromo-2-methylbenzoic acid | Precursor for Suzuki coupling or amidation reactions. nih.gov |

| Arylboronic Acid | 1,4-benzodioxane-6-boronic acid | Coupling partner in Suzuki-Miyaura reactions to form the biphenyl core. nih.gov |

| Aldehyde Intermediate | An aldehyde derived from the oxidation of a vinyl group on the biphenyl core. | Used for introducing side chains via reductive amination. nih.gov |

| Amine Precursor | Various substituted amines | Reacted with aldehyde or carboxylic acid intermediates to introduce diverse side chains. acs.org |

Chemo- and Regioselectivity in Synthesis of this compound

Achieving the desired chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like this compound. These factors determine the correct arrangement of atoms and functional groups in the final product.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of these inhibitors, this is often managed through the use of protecting groups and by carefully choosing reaction conditions. For example, during a coupling reaction, other reactive sites on the molecule, such as hydroxyl or amino groups, may need to be protected to prevent unwanted side reactions.

Regioselectivity is the control of the position at which a chemical bond is formed. In the context of synthesizing substituted biphenyl compounds, the Suzuki-Miyaura coupling is highly reliable for ensuring the correct connectivity between the two aryl rings. However, regioselectivity can be a challenge in reactions involving polysubstituted aromatic rings, such as electrophilic aromatic substitution. The choice of directing groups on the aromatic rings is crucial for controlling the position of incoming substituents. For instance, in the synthesis of a tetrasubstituted chloro aryl building block, the chlorination of 2,4-dihydroxybenzaldehyde (B120756) with N-chlorosuccinimide (NCS) is performed to achieve chlorination at a specific position. mdpi.com

The use of multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, can also be employed to construct complex heterocyclic scaffolds with high regioselectivity in a single step. acs.org

Scalability and Process Chemistry Considerations for this compound

The transition from a laboratory-scale synthesis to a large-scale manufacturing process introduces a new set of challenges that fall under the umbrella of process chemistry. The goal is to develop a safe, efficient, robust, and cost-effective synthesis that can consistently produce the active pharmaceutical ingredient (API) at the required scale and purity.

For macrocyclic peptide inhibitors like BMS-986189, a related compound, scalability can be particularly challenging. acs.org Key considerations include:

Route Selection: The synthetic route chosen for large-scale production may differ from the initial laboratory route to avoid hazardous reagents, expensive catalysts, or reactions that are difficult to control on a large scale.

Impurity Profile: The identification and control of impurities are critical. Issues such as the lability of the peptide chain to cleavage during deprotection steps can be exacerbated upon scale-up, leading to significant yield loss and the formation of new impurities. acs.org

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, concentration, and reaction time is crucial for maximizing yield and minimizing side reactions. For macrocyclization steps, the concentration of the linear peptide is a critical parameter that needs to be carefully controlled to favor intramolecular cyclization over intermolecular oligomerization. acs.org

Purification: Developing a scalable and efficient purification method is essential. While chromatography is often used in the lab, it can be costly and generate large amounts of waste on an industrial scale. Crystallization or precipitation methods are often preferred for final purification if feasible. The process mass intensity (PMI), a metric for the sustainability of a process, is often high for complex syntheses involving multiple chromatographic steps. acs.org

Starting Material Sourcing: The availability and cost of starting materials in large quantities must be considered.

Computational studies can also play a role in understanding and overcoming scalability challenges, for example, by explaining the increased lability of a macrocyclic peptide compared to its linear precursor. acs.org

Molecular Mechanisms of Action of Pd 1/pd L1 Inhibitor 3

Direct Binding to PD-L1 or PD-1

Research indicates that PD-1/PD-L1 Inhibitor 3 functions by binding directly and potently to PD-L1, rather than its receptor, PD-1. nih.govnih.govoncotarget.com This interaction effectively disrupts the binding of PD-L1 to both the PD-1 receptor on T-cells and the co-stimulatory molecule CD80. selleckchem.commedchemexpress.com The inhibitor, a macrocyclic peptide also known as PD-1/PD-L1-IN 3, demonstrates high efficacy in this role. selleckchem.commedchemexpress.com

Experimental data quantifies this inhibitory capacity, showing a half-maximal inhibitory concentration (IC50) of 5.60 nM for the PD-1/PD-L1 interaction and 7.04 nM for the CD80/PD-L1 interaction. medchemexpress.com

| Interaction Target | IC50 Value (nM) | Reference |

|---|---|---|

| PD-1 / PD-L1 | 5.60 | medchemexpress.com |

| CD80 / PD-L1 | 7.04 | medchemexpress.com |

The binding of this compound is specific to the human form of the protein. This specificity has been demonstrated in cell-based assays where the inhibitor effectively blocks the interaction between recombinant human PD-L1 and cells expressing human PD-1, as well as the reverse interaction. medchemexpress.com For instance, the inhibitor blocks the binding of recombinant PD-L1-Ig to Jurkat cells engineered to express PD-1 (Jurkat-PD-1) and also prevents recombinant PD-1-Ig from binding to human cancer cell lines that express human PD-L1. medchemexpress.com

| Assay Description | IC50 Value (nM) | Reference |

|---|---|---|

| Blockade of PD-L1-Ig binding to Jurkat-PD-1 cells | 26 | medchemexpress.com |

| Blockade of PD-1-Ig binding to L2987 cells (hPD-L1+) | 12 | medchemexpress.com |

| Blockade of PD-1-Ig binding to LK35.2-hPD-L1 cells | 3.5 | medchemexpress.com |

The mechanism of action for this class of inhibitors is considered a form of allosteric modulation. mdpi.com Instead of directly competing with PD-1 for the exact same binding epitope on PD-L1, the inhibitor binds to a distinct site at the interface where two PD-L1 molecules meet. nih.govnih.gov This binding event induces and stabilizes a dimeric form of PD-L1, which results in a conformational change that sterically hinders or occludes the binding surface required for interaction with PD-1. nih.govplos.orgresearchgate.net This indirect blockade of the interaction site is the hallmark of an allosteric inhibitor.

Induction of PD-L1 Dimerization and Conformational Changes

A key feature of the molecular mechanism of this compound and similar small-molecule inhibitors is the induction of PD-L1 dimerization on the cell surface. nih.govnih.govplos.orgfrontiersin.org A single inhibitor molecule binds at the interface of two PD-L1 monomers, effectively acting as a molecular "glue" to stabilize a PD-L1 homodimer. nih.govnih.govoncotarget.com This induced dimerization is a fundamental step that leads to the blockade of the immune checkpoint. frontiersin.org

Structural studies of similar small-molecule inhibitors, such as those from Bristol-Myers Squibb (BMS), provide a detailed blueprint for this dimerization process. nih.govnih.gov The inhibitor settles into a deep, hydrophobic, tunnel-shaped pocket that is formed upon the joining of two PD-L1 molecules. frontiersin.orgmdpi.com The binding is primarily driven by non-polar interactions with key amino acid residues from both PD-L1 monomers that line this cavity. mdpi.comfrontiersin.org Critical residues involved in this interaction include Ile54, Tyr56, Met115, Ala121, and Tyr123. mdpi.comfrontiersin.org The binding of the inhibitor triggers a notable conformational rearrangement of specific residues, such as Tyr56, which helps to form and stabilize the axisymmetric pocket that accommodates the inhibitor. mdpi.com

| Key Residue | Role in Interaction | Reference |

|---|---|---|

| Ile54 | Contributes to the hydrophobic pocket | mdpi.comfrontiersin.org |

| Tyr56 | Undergoes conformational rearrangement to form the binding tunnel | mdpi.com |

| Met115 | Contributes to the hydrophobic pocket | mdpi.comfrontiersin.org |

| Ala121 | Contributes to the hydrophobic pocket | mdpi.comfrontiersin.org |

| Tyr123 | Contributes to the hydrophobic pocket | mdpi.comfrontiersin.org |

The primary consequence of inhibitor-induced dimerization is the effective blockade of the PD-1/PD-L1 interaction. nih.govnih.gov The formation of the PD-L1 dimer physically masks almost the entire surface on PD-L1 that is recognized by and binds to the PD-1 receptor. oncotarget.comresearchgate.net Although one PD-L1 molecule within the dimer can be superimposed on a PD-L1 molecule from the PD-1/PD-L1 complex, the second PD-L1 molecule in the dimer occupies the space where PD-1 would otherwise bind. researchgate.net This steric occlusion makes it impossible for PD-1 to engage with its ligand, thereby preventing the transmission of the inhibitory signal to T-cells. researchgate.net

Modulation of PD-L1 Internalization and Degradation Pathways by this compound

Beyond blocking the PD-1/PD-L1 interaction at the cell surface, certain advanced small-molecule inhibitors add another layer to their mechanism of action by promoting the internalization of the PD-L1 dimer. plos.orgfrontiersin.orgnih.gov Following dimerization, the entire inhibitor-PD-L1 complex is rapidly removed from the cell membrane and taken into the cytosol. plos.org

This internalization serves as a second mechanism to prevent interaction with PD-1. plos.org Furthermore, once inside the cell, the internalized PD-L1 is often targeted for degradation through a lysosome-dependent pathway. frontiersin.orgnih.govacs.org This process of inducing both dimerization and subsequent internalization and degradation represents a comprehensive strategy to functionally inactivate and eliminate cell-surface PD-L1, ensuring a robust and sustained blockade of this critical immune checkpoint pathway. nih.govresearchgate.netacs.org

Lysosome-Dependent Degradation

The degradation of the PD-L1 protein can occur through the lysosomal pathway, a process that involves the internalization of the protein from the cell surface and its transport to lysosomes for breakdown. cancerbiomed.orgcancerbiomed.orgnih.gov This pathway is a key mechanism for regulating the abundance of PD-L1 on tumor cells and thus their ability to suppress the immune system. nih.gov Several small-molecule inhibitors have been specifically designed to induce the internalization and subsequent lysosome-dependent degradation of PD-L1. nih.gov For instance, certain compounds can promote the trafficking of anti-PD-L1 antibodies to lysosomes within macrophages, leading to the production of soluble PD-L1 (sPD-L1), which can be indicative of lysosomal degradation activity. researchgate.net The inhibition of this pathway, for example by chloroquine, can prevent the degradation of PD-L1, highlighting the pathway's significance. nih.gov

Detailed research findings specifically documenting the role of This compound in directly inducing the lysosome-dependent degradation of PD-L1 are not extensively available in publicly accessible scientific literature. The primary described function of this inhibitor is the blockade of the protein-protein interaction. caymanchem.comselleckchem.com

Ubiquitination Pathways in PD-L1 Regulation

Ubiquitination is a critical post-translational modification that governs the fate of many proteins, including their degradation. nih.gov The attachment of ubiquitin molecules to a target protein can signal it for destruction by the proteasome or for trafficking to the lysosome. The stability of PD-L1 is tightly regulated by a variety of E3 ubiquitin ligases and deubiquitinating enzymes (DUBs). nih.govnih.gov

Several E3 ligases have been identified that target PD-L1 for ubiquitination and subsequent degradation. For example, the E3 ligase F-box and WD repeat domain containing 7 (FBW7) can promote the K48-linked polyubiquitination of the PD-1 protein, marking it for degradation. bmj.com Similarly, the Cullin 3-SPOP E3 ligase complex is known to regulate PD-L1 levels. nih.gov Conversely, some E3 ligases, like WWP1, can trigger non-degradative K63-linked polyubiquitination, which stabilizes PD-L1 expression. unito.it The activity of these enzymes can be influenced by other signaling pathways, such as phosphorylation by kinases like GSK3β, which can prime PD-L1 for ubiquitination by ligases like β-TrCP. nih.govmdpi.com

Specific studies detailing the direct modulation of ubiquitination pathways by This compound are not available in the reviewed scientific literature. The known mechanism of this macrocyclic peptide is centered on the inhibition of the PD-1/PD-L1 binding interface. selleckchem.commedchemexpress.com

Structure Activity Relationship Sar Studies of Pd 1/pd L1 Inhibitor 3

Impact of Core Scaffold Modifications on Potency

The core of PD-1/PD-L1 Inhibitor 3 is a macrocyclic peptide scaffold. The cyclic nature of this scaffold is a critical determinant of its potency, as it constrains the molecule into a specific, biologically active conformation that is pre-organized for binding to PD-L1. researchgate.netresearchgate.net This pre-organization reduces the entropic penalty upon binding, contributing to higher affinity compared to linear peptide counterparts. researchgate.net

Influence of Substituent Effects on Binding Affinity and Functional Activity

The "substituents" in the context of this compound are the amino acid side chains that decorate the macrocyclic backbone. The nature of these side chains is paramount for high-affinity binding and functional blockade of the PD-L1 interaction. SAR studies have systematically explored the effect of modifying these residues. google.comnih.gov

The binding of these macrocyclic inhibitors to PD-L1 is driven by a combination of hydrophobic and polar interactions. The patent for this compound discloses a preference for certain aromatic and hydrophobic side chains at specific positions. google.com For example, residues like phenylalanine and tyrosine are often favored as they can slot into hydrophobic pockets on the PD-L1 surface, mimicking interactions made by the native PD-1 receptor. google.comnih.gov

Detailed analysis of related macrocycles provides quantitative insight into these substituent effects. For instance, in a 14-residue macrocycle from the same class, substituting a central tyrosine residue (Tyr11) with a smaller alanine (B10760859) residue resulted in a five-fold decrease in inhibitory activity (IC50 increased from 7 nM to 35 nM), highlighting the critical contribution of the tyrosine side chain to binding affinity. nih.gov Conversely, other positions may be more tolerant to a variety of substituents, allowing for modifications to fine-tune physicochemical properties. The functional activity of these compounds, such as the ability to promote IFN-γ secretion from T-cells, is directly correlated with their binding affinity for PD-L1. medchemexpress.com

Table 1: Influence of Amino Acid Substitutions on the Potency of a Related 14-Residue Macrocyclic PD-L1 Inhibitor Data derived from studies on analogous compounds.

| Compound Analogue | Modification | Position | Reported IC50 (nM) | Change in Potency |

|---|---|---|---|---|

| Peptide-71 (Reference) | Tyrosine (Tyr) | 11 | ~7 | Reference |

| Peptide-83 | Alanine (Ala) | 11 | 35 | 5-fold decrease |

Stereochemical Considerations and Enantioselectivity

The stereochemistry of the constituent amino acids is a fundamental aspect of the SAR for this compound. These macrocycles are composed of specific L-amino acids and other chiral components, and their precise three-dimensional arrangement is non-negotiable for effective binding. nih.govresearchgate.net The defined stereocenters of each residue collectively establish the unique global conformation of the macrocycle, which is complementary to the binding site on PD-L1.

Crystal structures of analogous macrocycles in complex with PD-L1 reveal a highly specific lock-and-key interaction. nih.govnih.gov Any alteration in the stereochemistry, for example, the substitution of an L-amino acid with its D-enantiomer, would fundamentally change the directionality of the side chain and the peptide backbone's torsion angles. This would disrupt the delicate network of interactions with PD-L1, leading to a dramatic loss of binding affinity and biological function. Therefore, the enantiomeric purity and correct absolute configuration of each chiral center within the macrocycle are critical for its inhibitory potency.

Linker Chemistry and its Role in Potency

In macrocyclic peptides like this compound, the "linker" is the covalent bond that cyclizes the linear peptide precursor. The method of cyclization and the resulting chemical linkage are integral to the molecule's potency. The primary role of this cyclization is to enforce a bioactive conformation, effectively reducing the flexibility of the molecule and locking it into a shape that is primed for binding to PD-L1. researchgate.net

Pharmacophore Elucidation from SAR Data

The pharmacophore of this compound is the specific three-dimensional arrangement of molecular features essential for binding to PD-L1 and blocking its interactions. SAR and structural biology data have been instrumental in elucidating this pharmacophore. nih.govnih.gov The key elements are derived from the macrocyclic scaffold and the strategically positioned amino acid side chains.

Crystal structures show that these macrocycles bind to the same face of PD-L1 that interacts with the PD-1 receptor. nih.gov The elucidated pharmacophore consists of:

A rigid macrocyclic core: This provides the structural foundation and correctly orients the functional groups.

Key hydrophobic groups: Typically one or more aromatic side chains (e.g., from Phenylalanine or Tyrosine) that project from the scaffold and insert into a deep, hydrophobic groove on the PD-L1 surface. These are critical anchor points for the interaction. nih.govnih.gov

A pattern of hydrogen bond donors and acceptors: Amide bonds in the peptide backbone and polar side chains form a network of hydrogen bonds with residues on the periphery of the PD-L1 binding site, enhancing affinity and specificity. nih.gov

An electrostatic patch: Some macrocycles in this class utilize charged residues to form favorable electrostatic interactions with complementary charged or polar residues on PD-L1, further stabilizing the complex. nih.gov

Preclinical Pharmacological Characterization of Pd 1/pd L1 Inhibitor 3

In Vitro Efficacy Assessments

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assays

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a primary method for screening and quantifying the ability of a compound to inhibit the PD-1/PD-L1 interaction in a cell-free system. revvity.comtandfonline.com This assay measures the proximity of fluorescently labeled PD-1 and PD-L1 proteins. When the proteins interact, a FRET signal is generated. An effective inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal. revvity.com

PD-1/PD-L1 Inhibitor 3, a macrocyclic peptide, has been evaluated for its ability to block the PD-1/PD-L1 interaction. selleckchem.comuj.edu.pl In a cell-free assay, it demonstrated potent inhibitory activity. selleckchem.com The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of an inhibitor required to block 50% of the biological response. uj.edu.pl

Table 1: HTRF Assay Results for this compound

| Compound Name | Assay Type | Target Interaction | IC50 Value | Source(s) |

|---|

This potent, low-nanomolar IC50 value highlights the compound's high efficiency in directly disrupting the binding of PD-1 to PD-L1 at the molecular level. selleckchem.com

Cell-Based PD-1/PD-L1 Blockade Bioassays

To assess the activity of inhibitors in a more biologically relevant context, cell-based bioassays are employed. promega.combpsbioscience.com A common approach utilizes engineered Jurkat T-cells, which act as effector cells. nih.govresearchgate.net These cells are modified to express the PD-1 receptor and contain a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element. bpsbioscience.compromega.kr When these effector cells are co-cultured with artificial antigen-presenting cells (aAPCs) that express PD-L1, the PD-1/PD-L1 interaction inhibits T-cell receptor (TCR) signaling, resulting in suppressed luciferase activity. promega.combpsbioscience.compromega.kr

An effective inhibitor, such as this compound, is expected to block this interaction, thereby releasing the inhibitory signal and restoring TCR activation, which is measured as an increase in luminescence. promega.krinvivogen.com Macrocyclic peptide inhibitors have been shown to be effective in such immune checkpoint blockade co-culture assays, where their potency is measured by the half-maximal effective concentration (EC50) and the maximal level of T-cell activation they can induce. uj.edu.pl The macrocyclic peptides developed by Bristol-Myers Squibb, including the class to which Inhibitor 3 belongs, are noted to promote enhanced T-cell functional activity, indicating a positive outcome in these types of assays. googleapis.com

Ligand Binding Assays (e.g., ELISA, SPR, FACS)

Ligand binding assays are crucial for characterizing the direct interaction between an inhibitor and its target protein. Techniques like Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Flow Cytometry (FACS) provide detailed information on binding affinity, kinetics, and specificity. frontiersin.orgjove.com

Surface Plasmon Resonance (SPR): SPR is a powerful technique used to measure the binding kinetics (association and dissociation rates) and affinity (K_D value) between a ligand (the inhibitor) and an analyte (the target protein). frontiersin.orgmdpi.com Studies on macrocyclic PD-L1 inhibitors have demonstrated their high affinity for the PD-L1 protein, with some showing K_D values in the picomolar range. nih.gov The patent covering this compound states that the compound demonstrates highly efficacious binding to PD-L1. googleapis.com It is understood that these macrocyclic peptides bind to PD-L1 in a 1:1 molar ratio. uj.edu.pl

ELISA: An ELISA-based assay can be used to evaluate the blockade of the PD-1/PD-L1 interaction. frontiersin.org In this setup, one protein (e.g., PD-L1) is coated onto a microplate, and the binding of the other biotinylated protein (e.g., PD-1) is detected. The addition of an inhibitor reduces the signal, which can be quantified to determine its blocking capacity. frontiersin.org

Flow Cytometry (FACS): FACS can be used to confirm the binding of an inhibitor to PD-L1 expressed on the surface of cells. researchgate.net This method helps to verify that the inhibitor can access and bind its target in a cellular context.

Functional Assays in Immune Cell Models

Restoration of T-cell Activation and Proliferation in Co-culture Systems

A primary goal of PD-1/PD-L1 blockade is to restore the function of T-cells that have been suppressed by tumor cells. frontiersin.org Co-culture systems involving human peripheral blood mononuclear cells (PBMCs) or isolated T-cells and tumor cells that express PD-L1 are used to simulate the tumor microenvironment. mdpi.comresearchgate.net The activation of the PD-1/PD-L1 pathway in these systems hampers the proliferation of CD4+ and CD8+ T-cells. nih.gov

The introduction of this compound into such a co-culture system is designed to block the inhibitory signal and restore the natural ability of T-cells to activate and proliferate. googleapis.commdpi.com The effectiveness of the inhibitor is measured by assessing T-cell proliferation, often through methods like CFSE dilution assays, and the expression of activation markers. pnas.org The patent for the class of macrocyclic peptides including Inhibitor 3 confirms their capacity to promote enhanced T-cell functional activity. googleapis.com

Cytokine Production (e.g., IFN-γ, IL-2, TNF)

Upon activation, T-cells release a variety of effector cytokines that are crucial for mounting an effective anti-tumor immune response. bmj.com Key cytokines include interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor (TNF). pnas.org The PD-1/PD-L1 interaction suppresses the production of these critical cytokines. pnas.orgmdpi.com

Functional assays measure the reversal of this suppression by an inhibitor. Supernatants from T-cell and tumor cell co-cultures are collected and analyzed for cytokine concentrations using methods like ELISA or multiplex bead arrays. frontiersin.org Blockade of the PD-1/PD-L1 pathway by an effective inhibitor leads to a significant increase in the secretion of IFN-γ, IL-2, and TNF. pnas.orgbmj.comjci.org For instance, some small-molecule inhibitors have been shown to restore T-cell function through increased IFN-γ secretion. frontiersin.org Given that this compound is designed to enhance T-cell function, a corresponding increase in the production of these pro-inflammatory cytokines is the expected and intended outcome. googleapis.commdpi.com

Table 2: Mentioned Compound Names

| Compound Name | Class/Type | Target |

|---|---|---|

| This compound | Macrocyclic Peptide | PD-L1 |

| Atezolizumab | Monoclonal Antibody | PD-L1 |

| Durvalumab | Monoclonal Antibody | PD-L1 |

| Nivolumab | Monoclonal Antibody | PD-1 |

| Pembrolizumab | Monoclonal Antibody | PD-1 |

| BMS-1166 | Small Molecule | PD-L1 |

T-cell Exhaustion Reversal

The interaction between Programmed cell death protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that leads to the functional impairment of T-cells, a state known as T-cell exhaustion. oncotarget.comnih.gov This exhausted state is characterized by reduced proliferation, diminished cytokine production (such as IL-2, IFN-γ, and TNF-α), and decreased cytotoxic activity, allowing tumor cells to evade the immune system. nih.govthno.org Small-molecule inhibitors that block the PD-1/PD-L1 interaction are designed to reverse this process and restore T-cell function. oncotarget.combmj.com

Studies on various small-molecule PD-1/PD-L1 inhibitors demonstrate their capacity to alleviate T-cell exhaustion. For instance, compounds can restore the activity of T-cells by disrupting the PD-1/PD-L1 interaction, thereby reversing the suppression of T-cell receptor (TCR)-mediated activation. oncotarget.com In co-culture systems, the presence of PD-L1-expressing tumor cells suppresses T-cell activity; however, the introduction of a small-molecule inhibitor can reverse this effect. oncotarget.comfrontiersin.org For example, this compound, a macrocyclic peptide inhibitor, has been used in co-culture experiments to successfully block the PD-1/PD-L1 interaction and reduce the apoptosis of Jurkat-PD-1 T-cells that is induced by IFN-γ-pretreated lung cancer cells. doi.org This demonstrates the direct action of the inhibitor in preventing the negative signaling cascade that leads to T-cell apoptosis and dysfunction. doi.org

The reversal of T-cell exhaustion is a key mechanism for the anti-tumor activity of these inhibitors, effectively rescuing the function of "exhausted" T-cells and promoting their activation against cancer cells. frontiersin.org

In Vivo Preclinical Efficacy Studies

Syngeneic Mouse Tumor Models

Syngeneic mouse models, which involve transplanting tumor cells into immunocompetent mice of the same genetic background, are crucial for evaluating the in vivo efficacy of immunotherapies like PD-1/PD-L1 inhibitors. These models allow for the study of the drug's effect on a fully functional immune system.

Numerous studies have demonstrated the anti-tumor activity of small-molecule PD-1/PD-L1 inhibitors in various syngeneic models. For example, inhibitors have shown efficacy comparable to anti-PD-L1 antibodies in models such as 4T1 (breast cancer) and CT-26 (colon cancer). asco.org One study using a small-molecule inhibitor, SCL-1, showed significant anti-tumor effects in 11 out of 12 different syngeneic tumor models, including colon, breast, bladder, and kidney cancers. researchgate.net Similarly, the inhibitor PDI-1 reduced tumor growth in syngeneic models using mouse lung cancer and melanoma cells that were transfected to express human PD-L1. frontiersin.org Another compound, X14, demonstrated significant tumor growth inhibition (TGI) of 66% in a 4T1 mouse breast cancer model. acs.org

The efficacy in these models is often dependent on an intact immune system, as the anti-tumor activity of compounds like INCB086550 was abolished when the same tumors were grown in immunodeficient mice. aacrjournals.org This highlights that the primary mechanism of action is immune-mediated.

Humanized Mouse Models

Humanized mouse models are invaluable tools for assessing the efficacy of therapeutics that target human-specific proteins. These models, which can involve engrafting human immune cells (like CD34+ hematopoietic stem cells) or expressing human genes (like hPD-1/hPD-L1), provide a platform to test drugs that may not cross-react with murine targets. aacrjournals.orggempharmatech.comnih.gov

Small-molecule PD-1/PD-L1 inhibitors have shown robust anti-tumor efficacy in these models. For instance, the inhibitor INCB086550 was tested in mice with MC38 tumors engineered to express human PD-L1 (huPD-L1), demonstrating significant tumor growth inhibition. aacrjournals.org The activity of INCB086550 was confirmed in CD34+ humanized mice bearing MDA-MB-231 tumors. aacrjournals.org Similarly, the compound SCL-1, which was previously shown to have potent antitumor activity in a humanized mouse model with an HLA-A2 matched lymphoma cell line, demonstrated the human-specific action of the inhibitor. iiarjournals.org

Another inhibitor, ASC61, was validated in a PD-1/PD-L1 double knock-in (dKI) HuGEMM model bearing hPD-L1 MC38 tumors, where it produced significant antitumor efficacy comparable to the antibody atezolizumab. researchgate.net These studies in humanized mice are critical for validating the therapeutic potential of these inhibitors before they advance to clinical trials in humans.

Tumor Growth Inhibition (TGI) and Survival Analysis

Oral administration of these inhibitors often results in statistically significant TGI. For example, INCB086550 achieved TGI of 66% and 69% at different dose levels in an MC38-huPD-L1 syngeneic model. aacrjournals.org The compound ASC61 showed a TGI of 52.9% in a CT-26-hPD-L1 model, which was superior to the reference antibody treatment in that study. researchgate.net In a more challenging orthotopic mouse glioma model, the inhibitor JBI-2174 led to a statistically significant increase in survival, with the median survival increasing from day 27 in the control group to day 38 in the treated group. asco.org

The table below summarizes representative TGI data from various preclinical studies of small-molecule PD-1/PD-L1 inhibitors.

| Compound | Mouse Model | Tumor Type | TGI (%) | Source |

| INCB086550 | Syngeneic (MC38 huPD-L1) | Colon Carcinoma | 69% | aacrjournals.org |

| ASC61 | Syngeneic (CT-26 hPD-L1) | Colon Carcinoma | 52.9% | researchgate.net |

| X14 | Syngeneic (4T1) | Breast Cancer | 66% | acs.org |

| Atezolizumab (Ab) | Humanized (HuPD-H1) | Melanoma (B16-OVA) | Not specified, but showed best protection | nih.gov |

| SCL-1 | Syngeneic | Multiple | Markedly greater effect than anti-PD-1 Ab in 11 of 12 tumor types | researchgate.net |

This table is for illustrative purposes and includes data from different compounds and study designs.

These results underscore the potential of small-molecule inhibitors to control tumor progression and improve survival outcomes, providing a strong rationale for their clinical development.

Immune Cell Infiltration within the Tumor Microenvironment

A key indicator of a successful anti-tumor immune response is the infiltration of effector immune cells, particularly CD8+ cytotoxic T-lymphocytes (CTLs), into the tumor microenvironment (TME). bmj.commdpi.com Conversely, a reduction in immunosuppressive cells, such as FoxP3+ regulatory T-cells (Tregs), is also desirable. frontiersin.org

Treatment with small-molecule PD-1/PD-L1 inhibitors has been shown to favorably modulate the composition of the TME. For example, administration of PDI-1 in syngeneic mouse models led to an increased abundance of tumor-infiltrating CD8+ T-cells and a decrease in FoxP3+ CD4+ T-cells. frontiersin.org Similarly, mechanistic studies with compound X14 revealed that it effectively enhanced T-cell infiltration within the TME. acs.org The inhibitor SCL-1's anti-tumor activity was demonstrated to be dependent on CD8+ T-cell infiltration. researchgate.netiiarjournals.org

One study reported that a small-molecule inhibitor resulted in higher CD8+ T-cell infiltration within a 3D melanoma spheroid model compared to both untreated cells and an anti-PD-L1 antibody. bmj.com This suggests that small molecules may offer advantages in tumor penetration, facilitating a more robust recruitment of cytotoxic T-cells into the core of solid tumors. bmj.com This enhanced infiltration of CTLs is a critical step in the immune-mediated destruction of cancer cells. nih.gov

Immunological and Cellular Effects of Pd 1/pd L1 Inhibitor 3

Modulation of T-cell Responses by PD-1/PD-L1 Inhibitor 3

The interaction between PD-1 on T cells and PD-L1 on tumor or other cells suppresses T-cell activity, leading to immune escape. doi.org By blocking this interaction, this compound restores the function of T cells, a critical component of the adaptive immune system. mdpi.com

CD8+ T-cell Cytotoxicity Enhancement

This compound has been shown to enhance the cytotoxic function of CD8+ T cells. researchgate.net This is achieved by increasing the production and release of key cytotoxic molecules. Research indicates that the inhibitor boosts the production of Granzyme B and Interferon-gamma (IFN-γ) in CD8+ T cells. selleck.co.jpselleckchem.comselleckchem.comselleck.co.jp In a co-culture system of tumor cells and T cells, the presence of this compound led to a significant increase in lactate (B86563) dehydrogenase (LDH) release, an indicator of enhanced tumor cell killing by CD8+ T cells. researchgate.net This enhanced cytotoxicity is a direct result of blocking the PD-1/PD-L1 pathway, which otherwise inhibits the effector functions of these critical anti-tumor lymphocytes. mdpi.comresearchgate.net

Table 1: Effect of this compound on CD8+ T-cell Effector Molecules

| Effector Molecule | Effect of this compound | Reference |

|---|---|---|

| Granzyme B | Increased production | selleck.co.jpselleckchem.comselleckchem.comselleck.co.jp |

| IFN-γ | Increased production | selleck.co.jpselleckchem.comselleckchem.comselleck.co.jp |

| Perforin | Not explicitly stated in the provided context |

CD4+ T-cell Activation and Helper Functions

This compound also plays a crucial role in activating CD4+ T cells and augmenting their helper functions. researchgate.net Studies have demonstrated that this inhibitor enhances the production of IFN-γ and Granzyme B in CD4+ T cells, particularly in the context of chronic hepatitis B. selleck.co.jpselleckchem.comselleckchem.comselleck.co.jp Furthermore, in co-culture experiments, the inhibitor was found to significantly elevate the levels of Interleukin-2 (B1167480) (IL-2) and IFN-γ secreted by T cells. mdpi.comresearchgate.net IL-2 is a critical cytokine for T-cell proliferation and survival, highlighting the inhibitor's ability to promote a broader and more sustained T-cell response. doi.org The ability of PD-1 to promote the differentiation of CD4+ T cells into regulatory T cells can be counteracted by this inhibitor. genecards.org

Table 2: Impact of this compound on CD4+ T-cell Cytokine Production

| Cytokine | Effect of this compound | Reference |

|---|---|---|

| IFN-γ | Increased production | selleck.co.jpselleckchem.comselleckchem.comselleck.co.jpmdpi.comresearchgate.net |

| IL-2 | Increased secretion | doi.orgmdpi.comresearchgate.net |

Impact on Other Immune Cell Subsets

The effects of this compound extend beyond T cells, influencing the activity of other crucial components of the innate and adaptive immune systems.

Natural Killer (NK) Cell Activity

Table 3: Effect of this compound on NK Cell-Mediated Cytotoxicity

| Parameter | Observation | Reference |

|---|---|---|

| NK-92 cell killing ability | Significantly increased | nih.gov |

| Cancer cell susceptibility to NK attack | Increased | biorxiv.org |

| Granzyme B in co-culture supernatant | Increased | biorxiv.org |

| IFN-γ in co-culture supernatant | Increased | biorxiv.org |

Myeloid Cell (Macrophages, Dendritic Cells, Myeloid-Derived Suppressor Cells) Function

PD-L1 is expressed on various myeloid cells, including macrophages and dendritic cells (DCs). nih.gov The blockade of the PD-1/PD-L1 pathway is known to have effects on these cell types. For instance, inhibition of the AKT pathway, which can be influenced by PD-1 signaling, has been shown to convert pro-tumor M2 macrophages into anti-tumor M1 macrophages. google.com This shift in macrophage polarization can lead to a more robust anti-tumor T-cell response. google.com Additionally, some PD-1 pathway inhibitors have been noted to enhance the function of dendritic cells in cross-priming CD8+ T cells. selleckchem.com While the direct effects of this compound on myeloid-derived suppressor cells (MDSCs) are not detailed in the provided search results, the general mechanism of PD-1/PD-L1 blockade aims to counteract the immunosuppressive tumor microenvironment to which MDSCs contribute.

B-cell Responses

The PD-1 pathway is a critical regulator of immune responses, and its components are expressed on various immune cells, including B-cells. The interaction between PD-1 and its ligands can modulate B-cell activation and antibody production. acs.org Inhibition of this axis is therefore expected to have consequences for B-cell function. While checkpoint inhibitors are primarily recognized for their role in enhancing T-cell activity, their impact on B-cells is an area of growing research. Studies on broad-acting PD-1/PD-L1 inhibitors have suggested that blocking this pathway could lead to a dampened diversity and quality of antibodies produced by memory B-cells. acs.org

However, specific research detailing the direct effects of the macrocyclic peptide this compound on B-cell populations, memory B-cell formation, or antibody responses has not been identified in publicly available literature. The general understanding is that by blocking PD-L1, the inhibitor would influence the complex interplay between T-cells and B-cells, but compound-specific data remains unavailable.

Regulation of the Tumor Microenvironment (TME)

This compound, by blocking a key immune checkpoint, directly modulates the tumor microenvironment (TME). The TME is a complex ecosystem of tumor cells, immune cells, and stromal components where immunosuppressive mechanisms, such as the PD-1/PD-L1 pathway, often allow cancer to evade immune destruction. By preventing PD-L1 from deactivating immune cells, the inhibitor aims to shift the TME from an immunosuppressive state to an immune-activated one. selleckchem.com

Research using a microphysiologically engineered 3D vessel-tumor model demonstrated the activity of this compound in this context. acs.org The study evaluated the compound's ability to influence T-cell interactions with tumor spheroids after vascular transport. This work underscores the compound's utility as a tool to study and potentially enhance T-cell-mediated tumor killing within a simulated TME. acs.org

Impact on Tumor Cell PD-L1 Expression

This compound functions by binding to the PD-L1 protein itself, thereby blocking its ability to interact with PD-1. glpbio.com Its mechanism of action is not to alter the expression level of the gene encoding PD-L1 on tumor cells, but to neutralize the protein's immunosuppressive function.

The expression of PD-L1 on tumor cells is a dynamic process regulated by various factors within the TME. A primary driver of PD-L1 upregulation is the release of pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ), by activated T-cells. This phenomenon, known as adaptive immune resistance, is a feedback mechanism where the tumor protects itself in response to an immune attack. While this compound does not directly decrease PD-L1 expression, by enhancing T-cell activity, it could theoretically contribute to a TME richer in IFN-γ, which in turn could influence PD-L1 expression on surrounding cells.

Effects on Other Immune Checkpoint Molecules

The effects of this compound on other immune checkpoint molecules are not well-documented in dedicated studies. However, its inhibitory activity is known to extend beyond the PD-1/PD-L1 axis.

CD80: this compound has been shown to be a potent inhibitor of the PD-L1/CD80 interaction, with an IC50 value of 7.04 nM. glpbio.com This is significant as the PD-L1/CD80 interaction also transmits an inhibitory signal into T-cells. By blocking this secondary interaction, the compound may provide a more comprehensive blockade of PD-L1-mediated immunosuppression.

Other Checkpoints (CTLA-4, TIM-3, LAG-3): A common mechanism of acquired resistance to PD-1/PD-L1 blockade is the compensatory upregulation of other immune checkpoint pathways, such as those involving CTLA-4, TIM-3, and LAG-3. researchgate.net While this is a known phenomenon for the class of PD-1/PD-L1 inhibitors, specific studies measuring the effect of this compound on the expression or function of these other checkpoint molecules have not been identified.

Influence on Cytokine and Chemokine Profiles

By blocking the PD-1/PD-L1 pathway, inhibitors are known to restore the function of previously exhausted T-cells, leading to changes in the secretion of various cytokines and chemokines that shape the TME. While a specific cytokine profile for this compound has not been published, the general effects of blocking this pathway are well-established and are summarized in the table below. The primary effect is an increase in pro-inflammatory, T-cell-activating cytokines.

Table 2: Generally Expected Changes in Cytokine and Chemokine Profiles Following PD-1/PD-L1 Blockade

| Cytokine/Chemokine | Expected Change | Rationale | Source(s) |

| IFN-γ | Increase | A key cytokine produced by activated T-cells and NK cells; enhances anti-tumor immunity but also upregulates PD-L1. | |

| TNF-α | Increase | A pro-inflammatory cytokine produced by activated T-cells that can induce tumor cell death. | selleckchem.com |

| IL-2 | Increase | Promotes the proliferation and differentiation of T-cells. | |

| IL-6 | Variable | A pleiotropic cytokine that can have both pro- and anti-inflammatory roles; elevated levels have been associated with poor responses to PD-1 blockade in some studies. | researchgate.net |

| IL-10 | Decrease | An immunosuppressive cytokine; its reduction can favor a more robust anti-tumor response. | selleckchem.com |

| CXCL9, CXCL10 | Increase | Chemokines involved in the recruitment of T-cells into the tumor microenvironment. | selleckchem.com |

Disclaimer: This table represents general findings for the class of PD-1/PD-L1 inhibitors. Specific studies on the cytokine and chemokine profile induced by this compound are not available in the reviewed literature.

Mechanisms of Resistance to Pd 1/pd L1 Inhibitor 3 in Preclinical Models

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the lack of response to PD-1/PD-L1 blockade from the outset of treatment. This can be attributed to several pre-existing factors within the tumor and its microenvironment that prevent an effective anti-tumor immune response.

Lack of Tumor Immunogenicity and Neoantigen Expression

A fundamental requirement for the efficacy of PD-1/PD-L1 inhibitors is the presence of a tumor that can be recognized by the immune system. nih.gov This recognition is largely dependent on the expression of tumor-specific neoantigens, which are novel protein sequences arising from tumor-specific mutations. frontiersin.orgfrontiersin.org

Low Mutational Burden: Tumors with a low tumor mutational burden (TMB) often lack a sufficient number of immunogenic neoantigens to elicit a robust T-cell response. frontiersin.orgnih.gov Preclinical studies have shown a correlation between a higher non-synonymous mutational burden and durable clinical benefit from anti-PD-1 therapy. frontiersin.org Cancers such as prostate and pancreatic cancer, which typically have low mutational loads, are more likely to be non-responsive to this class of inhibitors due to the scarcity of immunogenic neoantigens. frontiersin.org

Absence of T-cell Infiltration: The lack of immunogenic antigens can lead to an absence of tumor-infiltrating lymphocytes (TILs), a state often referred to as a "cold" tumor microenvironment. mdpi.com Without the initial infiltration of T cells that can recognize tumor antigens, PD-1/PD-L1 blockade is rendered ineffective as there is no pre-existing immune response to unleash. nih.gov

Table 1: Factors Influencing Tumor Immunogenicity and Response to PD-1/PD-L1 Inhibitor 3

| Factor | Implication for Resistance | Key Findings from Preclinical Models |

|---|---|---|

| Tumor Mutational Burden (TMB) | Low TMB is associated with a lack of neoantigens and primary resistance. frontiersin.org | Higher non-synonymous mutational burden correlates with better response to anti-PD-1 therapy. frontiersin.org |

| Neoantigen Landscape | Insufficient quantity or quality of neoantigens fails to trigger a T-cell response. frontiersin.org | Neoantigen burden, rather than just mutation frequency, is linked to anti-PD-1 sensitivity. frontiersin.org |

| T-cell Infiltration | "Cold" tumors lacking T-cell infiltrates do not respond to checkpoint inhibition. mdpi.com | Higher mutational burden is associated with increased CD8+ T-cell infiltration. frontiersin.org |

Alterations in Antigen Presentation Machinery (MHC-I)

Even when neoantigens are present, they must be properly processed and presented to T cells via the major histocompatibility complex class I (MHC-I) pathway. nih.gov Defects in this machinery can lead to immune evasion and intrinsic resistance.

Mutations in MHC-I Components: Mutations in genes essential for MHC-I function are a key mechanism of resistance. frontiersin.org A critical component is beta-2-microglobulin (B2M), which is necessary for the stable assembly and cell surface expression of the MHC-I complex. frontiersin.orgmdpi.com Loss-of-function mutations in B2M have been identified in patients with acquired resistance to PD-1 blockade, leading to a lack of MHC-I expression on tumor cells. nih.gov

Downregulation of Antigen Processing Genes: The expression of various genes involved in the antigen processing and presentation machinery (APM) can be downregulated in tumors. bmj.com A scoring system based on the expression of eight APM-associated genes (B2M, CALR, NLRC5, PSMB9, PSME1, PSME3, RFX5, and HSP90AB1) has been shown to predict response to immune checkpoint blockade in preclinical models of non-small cell lung cancer and melanoma. bmj.com

Table 2: Key Genes in Antigen Presentation and Their Role in Resistance

| Gene | Function | Consequence of Alteration |

|---|---|---|

| B2M | Essential for MHC-I complex assembly and stability. frontiersin.orgmdpi.com | Mutations lead to loss of MHC-I surface expression and immune escape. nih.gov |

| JAK1/2 | Involved in IFNγ signaling, which upregulates MHC expression. nih.gov | Loss-of-function mutations result in resistance to IFNγ and decreased antigen presentation. nih.gov |

| APM Genes (e.g., TAP, NLRC5) | Involved in processing and transporting antigens for MHC loading. nih.gov | Downregulation impairs the entire antigen presentation pathway. bmj.com |

Primary T-cell Dysfunction and Exhaustion

The state of the T cells within the tumor microenvironment is another critical determinant of response to PD-1/PD-L1 inhibitors. While these drugs are designed to reinvigorate exhausted T cells, some T cells may be in a state of irreversible dysfunction. frontiersin.org

Irreversible T-cell Exhaustion: Chronically stimulated T cells can enter a state of deep exhaustion characterized by the co-expression of multiple inhibitory receptors, such as TIM-3, LAG-3, and CTLA-4, in addition to PD-1. frontiersin.orgnih.gov In preclinical models, T cells expressing high levels of multiple checkpoint molecules may not be fully rescued by PD-1 blockade alone. frontiersin.org

Lack of Pre-existing T-cell Response: For PD-1/PD-L1 inhibitors to be effective, there must be a pre-existing, albeit suppressed, anti-tumor T-cell response. frontiersin.org In some tumors, this initial T-cell priming and infiltration is absent, leading to primary resistance. mdpi.com

Acquired Resistance Mechanisms

Acquired resistance occurs in patients who initially respond to PD-1/PD-L1 blockade but subsequently experience disease progression. nih.gov This form of resistance often involves the evolution of the tumor under the selective pressure of immunotherapy.

PD-L1 Upregulation or Downregulation in Tumor Cells

The expression of PD-L1 on tumor cells is dynamic and can be altered as a mechanism of acquired resistance.

Upregulation of PD-L1: While high PD-L1 expression is often a biomarker for response, its upregulation can also be a mechanism of adaptive resistance. jcancer.org Interferon-gamma (IFN-γ) released by activated T cells can induce PD-L1 expression on tumor cells, creating a negative feedback loop that suppresses the anti-tumor immune response. nih.govjcancer.org Some tumors develop resistance through the constitutive upregulation of PD-L1 via oncogenic signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways. bmbreports.orgencyclopedia.pub

Downregulation or Loss of PD-L1: Conversely, tumors can also lose PD-L1 expression to evade immune recognition in different ways. While seemingly counterintuitive, if the tumor develops resistance through other mechanisms that eliminate T-cell pressure (e.g., loss of neoantigens), the selective pressure to maintain PD-L1 expression may be lost.

Activation of Alternative Immune Checkpoint Pathways

The immune system has multiple redundant checkpoint pathways that can be exploited by tumors to induce T-cell dysfunction. medicine.dp.ua